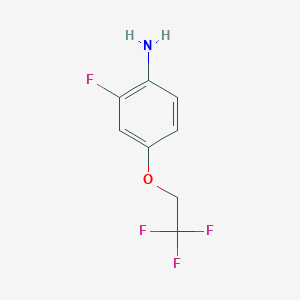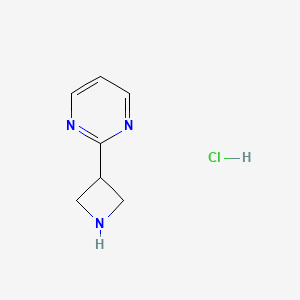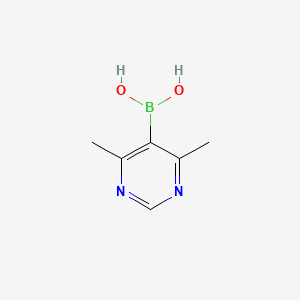![molecular formula C11H17N B3039733 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide CAS No. 1301732-92-2](/img/structure/B3039733.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Vue d'ensemble
Description
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane framework with three methyl groups and an isocyanide functional group. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide typically involves the following steps:
Starting Material: The synthesis begins with 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylamine.
Formation of Isocyanide: The amine is then treated with chloroform and a strong base, such as potassium tert-butoxide, under anhydrous conditions to form the isocyanide group.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the isocyanide group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major products formed from these reactions include isocyanates, primary amines, and various substituted derivatives.
Applications De Recherche Scientifique
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide involves its ability to act as a ligand and form complexes with various metal ions. This property is utilized in catalysis and coordination chemistry. The isocyanide group can also participate in cycloaddition reactions, forming heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylamine: The precursor amine used in the synthesis of the isocyanide.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanate: The oxidized form of the isocyanide.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: A related ester compound with different reactivity and applications.
The uniqueness of this compound lies in its isocyanide functional group, which imparts distinct reactivity and versatility in chemical synthesis.
Propriétés
IUPAC Name |
2-isocyano-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDIFNDXWYXQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[N+]#[C-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)






